[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol
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Description
“[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol” is a chemical compound. It is derived from the parent compounds indole and benzyl alcohol . The compound has a molecular weight of 287.72 .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . The reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . This is called an ‘SN2’ mechanism .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H11ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 287.72 .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s plausible that it may interact with its targets through a nucleophilic substitution mechanism, as suggested for other benzylic halides .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving aldose reductase .
Pharmacokinetics
The compound’s molecular weight (26069) and its solid form suggest that it may have good oral bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may induce changes in cellular signaling and metabolic processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFZXXDFYXCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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